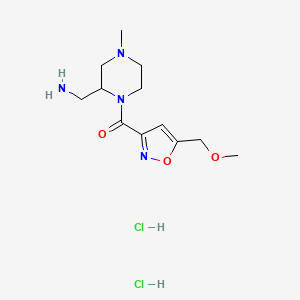

(2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride is a synthetic compound with applications in various fields, including medicinal chemistry and drug development. Its structure combines a piperazine derivative with an isoxazole moiety, contributing to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride typically involves the following steps:

Formation of the isoxazole ring: : This can be achieved through the cyclization of suitable precursors under conditions like [2+3] cycloaddition reactions.

Introduction of the methoxymethyl group: : This is typically carried out via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Attachment of the piperazine derivative: : This step often involves the nucleophilic substitution of an activated leaving group on the isoxazole ring by a piperazine derivative.

Industrial Production Methods

Industrial production methods may involve scaling up the above synthetic routes. Optimizations may include:

Utilizing continuous flow chemistry techniques for improved reaction control.

Implementing green chemistry principles to reduce waste and improve efficiency.

Conducting thorough purification processes such as crystallization and recrystallization to ensure high purity of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions, especially at the piperazine ring, forming various N-oxide derivatives.

Reduction: : The isoxazole moiety can be reduced to its corresponding alcohol or amine under specific conditions.

Substitution: : Both the isoxazole and piperazine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: : Nucleophiles like amines or thiols in the presence of bases.

Major Products Formed

N-Oxide derivatives: in oxidation reactions.

Alcohol or amine derivatives: in reduction reactions.

Various substituted piperazine or isoxazole derivatives in substitution reactions.

Wissenschaftliche Forschungsanwendungen

(2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride has numerous applications, such as:

Chemistry: : It serves as a building block for synthesizing more complex molecules.

Biology: : Used in the study of enzyme interactions and protein binding assays.

Medicine: : Potential candidate for drug development targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

Industry: : Applied in the formulation of specialty chemicals and advanced materials.

Wirkmechanismus

Molecular Targets and Pathways

The compound’s mechanism of action may involve interactions with specific enzyme targets or receptor sites, altering the normal biochemical pathways. Its piperazine and isoxazole structures allow it to bind effectively with molecular targets such as:

Neurotransmitter receptors

Enzyme active sites: This binding can modulate the activity of these targets, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparing (2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride with similar compounds:

(2-Aminomethylpiperidine): : Unlike this compound, it lacks the isoxazole ring, leading to different biological activity.

(1-Methylpiperazine): : This compound also has a piperazine ring but lacks the functional groups present in the isoxazole derivative, making it less versatile in certain applications.

Overall, this compound is distinguished by its combined piperazine and isoxazole structures, contributing to its unique chemical and biological properties.

Biologische Aktivität

The compound (2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H18Cl2N4O2

- Molecular Weight : 303.20 g/mol

- CAS Number : [Not available in the provided data]

The compound features a piperazine moiety, which is known for its role in various biological activities, particularly in the development of psychoactive and antimicrobial agents.

The biological activity of this compound is largely attributed to its structural components:

- Piperazine Ring : Known for its affinity towards serotonin and dopamine receptors, influencing mood and behavior.

- Isoxazole Ring : Exhibits neuroprotective properties and has been associated with anti-inflammatory effects.

- Methanone Group : Contributes to the compound’s stability and bioactivity.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds often display significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives exhibit moderate to excellent activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In vitro tests on similar compounds suggest that modifications in the piperazine structure can enhance antimicrobial efficacy, potentially applicable to our compound under review .

Antidepressant Effects

The piperazine moiety's interaction with neurotransmitter systems suggests potential antidepressant effects. Compounds with similar structures have been documented to modulate serotonin levels, thereby alleviating symptoms of depression .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study conducted on a series of piperazine derivatives demonstrated that modifications similar to those in our compound resulted in enhanced antibacterial activity against gram-positive and gram-negative bacteria. The study reported that compounds with methoxy substitutions showed increased potency .

-

Neuropharmacological Assessment :

- Another investigation assessed the neuropharmacological properties of piperazine derivatives, revealing that certain modifications led to significant anxiolytic effects in animal models. This supports the hypothesis that our compound could exhibit similar properties due to its structural components .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Moderate to excellent against bacteria | |

| Antidepressant | Potential modulation of serotonin | |

| Neuroprotective | Inhibition of inflammatory pathways |

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2-Aminomethyl)-4-methylpiperazine | Piperazine ring | Antimicrobial |

| (5-(methoxymethyl)isoxazole derivative | Isoxazole ring | Neuroprotective |

| (4-Methylpiperazin-1-yl)methanone | Piperazine + methanone | Antidepressant |

Eigenschaften

IUPAC Name |

[2-(aminomethyl)-4-methylpiperazin-1-yl]-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3.2ClH/c1-15-3-4-16(9(6-13)7-15)12(17)11-5-10(8-18-2)19-14-11;;/h5,9H,3-4,6-8,13H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDTWBYCIMEPOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)CN)C(=O)C2=NOC(=C2)COC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.